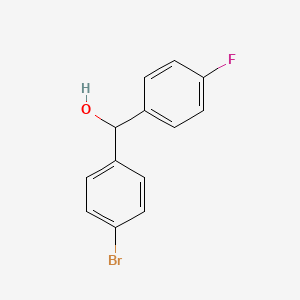
(4-Bromophenyl)(4-fluorophenyl)methanol
Übersicht
Beschreibung
“(4-Bromophenyl)(4-fluorophenyl)methanol” is a chemical compound with the molecular formula C13H10BrFO. It has a molecular weight of 281.12 .
Synthesis Analysis
The synthesis of compounds similar to “(4-Bromophenyl)(4-fluorophenyl)methanol” has been reported in the literature. For instance, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has been described, which involves the use of 4-bromophenyl as a starting material . Another study reported the synthesis of bis(4-fluorophenyl)-methoxy substituted nickel phthalocyanine .Molecular Structure Analysis
The molecular structure of “(4-Bromophenyl)(4-fluorophenyl)methanol” can be represented by the InChI code: 1S/C13H10BrFO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
(4-Bromophenyl)(4-fluorophenyl)methanol: is utilized in medicinal chemistry for the synthesis of various biologically active molecules. Its structure serves as a key intermediate in the creation of compounds that may exhibit therapeutic properties, such as potential inhibitors for certain enzymes or receptors within biological systems .
Material Science
In material science, this compound can contribute to the development of new materials with specific optical properties. It may be involved in the synthesis of polymers or small molecules that form part of liquid crystals or organic light-emitting diodes (OLEDs), which are crucial for display technology .
Environmental Science
The environmental applications of (4-Bromophenyl)(4-fluorophenyl)methanol include its role in the synthesis of compounds used in environmental monitoring. Derivatives of this compound could be used as markers or probes in the detection of environmental pollutants through various analytical techniques .
Analytical Chemistry
Analytical chemistry benefits from (4-Bromophenyl)(4-fluorophenyl)methanol through its use in the calibration of analytical instruments. It can serve as a standard for quantifying the presence of other compounds in a sample, ensuring the accuracy and reliability of analytical results .
Biochemistry
In biochemistry, (4-Bromophenyl)(4-fluorophenyl)methanol might be used in the study of metabolic pathways. Its derivatives could act as substrates or inhibitors in enzymatic reactions, helping to elucidate the mechanisms of action of various enzymes .
Pharmacology
Pharmacologically, (4-Bromophenyl)(4-fluorophenyl)methanol can be a precursor in the synthesis of drug candidates. It may be involved in the creation of novel pharmacological agents aimed at treating diseases by interacting with specific biological targets .
Eigenschaften
IUPAC Name |
(4-bromophenyl)-(4-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARMUHMNUCVWDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90538029 | |
| Record name | (4-Bromophenyl)(4-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)(4-fluorophenyl)methanol | |
CAS RN |
3851-47-6 | |
| Record name | (4-Bromophenyl)(4-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


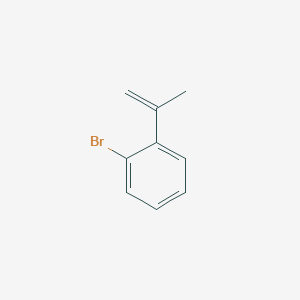
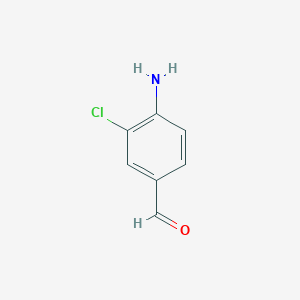
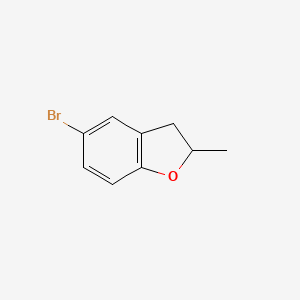




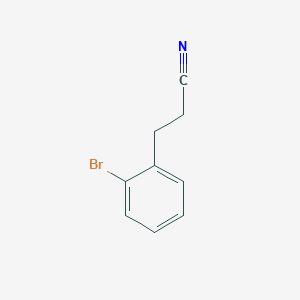

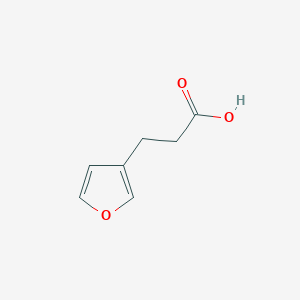
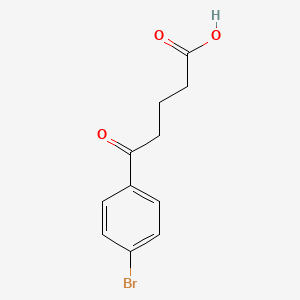

![5-Bromo-1H-imidazo[4,5-B]pyrazine](/img/structure/B1281953.png)